molecular formula C11H11Br B11882124 (1-Bromocyclopent-3-en-1-yl)benzene

(1-Bromocyclopent-3-en-1-yl)benzene

Cat. No.: B11882124
M. Wt: 223.11 g/mol
InChI Key: KAXQLNWSQMKJQL-UHFFFAOYSA-N
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Description

(1-Bromocyclopent-3-en-1-yl)benzene is an organic compound with the molecular formula C11H11Br. It consists of a benzene ring substituted with a bromocyclopentene group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Bromocyclopent-3-en-1-yl)benzene typically involves the bromination of cyclopentene followed by a coupling reaction with benzene. The bromination of cyclopentene can be achieved using bromine in the presence of a catalyst such as iron(III) bromide. The resulting bromocyclopentene is then reacted with benzene under Friedel-Crafts alkylation conditions, using a Lewis acid catalyst like aluminum chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(1-Bromocyclopent-3-en-1-yl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(1-Bromocyclopent-3-en-1-yl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Bromocyclopent-3-en-1-yl)benzene primarily involves electrophilic aromatic substitution reactions. The bromine atom acts as a leaving group, allowing the benzene ring to undergo substitution reactions with various nucleophiles. The molecular targets and pathways involved depend on the specific reactions and conditions used .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C11H11Br

Molecular Weight

223.11 g/mol

IUPAC Name

(1-bromocyclopent-3-en-1-yl)benzene

InChI

InChI=1S/C11H11Br/c12-11(8-4-5-9-11)10-6-2-1-3-7-10/h1-7H,8-9H2

InChI Key

KAXQLNWSQMKJQL-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC1(C2=CC=CC=C2)Br

Origin of Product

United States

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